![molecular formula C10H6F6O2 B124564 3,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 85068-33-3](/img/structure/B124564.png)
3,5-Bis(trifluoromethyl)phenylacetic acid
Overview
Description
3,5-Bis(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries , which suggests that it may interact with a variety of biological targets.
Mode of Action
As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where it is applied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid typically involves the introduction of trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient trifluoromethylation. Post-reaction, the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Production of trifluoromethyl-substituted benzyl alcohols.
Substitution: Generation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Synthesis and Building Block Applications
1. Synthesis of Complex Molecules
3,5-Bis(trifluoromethyl)phenylacetic acid serves as a crucial building block in the synthesis of various complex organic molecules, including:
- Pentaamine and Bis-Heterocyclic Libraries : It has been utilized to create libraries for drug discovery, particularly focusing on compounds with potential anti-tubercular properties. The compound's electron-withdrawing trifluoromethyl groups enhance the reactivity of the aromatic system, facilitating diverse synthetic pathways .
Environmental Applications
2. Analysis of Perfluorinated Compounds
The compound has been employed in environmental chemistry for:
- Determining Ionic Perfluorinated Substances : It has been used to analyze leachates from landfills and sediment samples, highlighting its role in assessing environmental contamination by perfluorinated compounds .
Medicinal Chemistry
3. Drug Development
Research indicates that this compound derivatives exhibit significant biological activity:
- Antimicrobial Activity : Studies have shown that modifications of this compound can lead to potent derivatives against pathogens like Cryptosporidium, with some compounds demonstrating EC values as low as 0.07 μM . The presence of trifluoromethyl groups is noted to enhance the potency and bioavailability of these compounds.
Case Study 1: Antitubercular Compounds
A study conducted on the synthesis of chiral pentaamines and pyrrolidine-containing bis-heterocyclic libraries demonstrated that compounds derived from this compound exhibited promising antitubercular activity. The research highlighted how combinatorial chemistry can facilitate the identification of new drug candidates .
Case Study 2: Environmental Pollutants
In another investigation regarding landfill leachates, researchers utilized this compound to identify emerging pollutants. The study revealed that landfills are significant sources of perfluorinated substances, and the compound played a vital role in developing analytical methods to quantify these pollutants in environmental samples .
Summary Table of Applications
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
Comparison: 3,5-Bis(trifluoromethyl)phenylacetic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound exhibits higher thermal stability and greater resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust chemical performance .
Biological Activity
3,5-Bis(trifluoromethyl)phenylacetic acid (BTFA) is a chemical compound notable for its unique structure, characterized by two trifluoromethyl groups attached to a phenylacetic acid backbone. With a molecular formula of C₁₀H₆F₆O₂ and a molecular weight of approximately 272.15 g/mol, BTFA exhibits significant biological activity, making it a subject of interest in pharmaceutical research. This article explores the biological activities associated with BTFA, including its potential therapeutic applications, synthesis methods, and comparative analysis with structurally similar compounds.
Structure and Characteristics
- Molecular Formula : C₁₀H₆F₆O₂
- Molecular Weight : 272.15 g/mol
- Appearance : Pale cream to pale brown crystals or powder
- Melting Point : 121.0 to 131.0 °C
The presence of the trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for drug development applications .
Pharmacological Potential
Research indicates that BTFA may possess anti-inflammatory and analgesic properties . Its application as a building block in synthesizing various biologically active molecules has been documented, particularly in the development of new pharmaceuticals targeting pain relief and inflammation .
Case Studies and Research Findings
-
Synthesis of Opioid Peptides :
In a study investigating opioid peptides, BTFA was utilized to synthesize hydrazone and hydrazide derivatives that exhibited antinociceptive (pain-relieving) activity. The synthesized compounds showed varying affinities for mu-opioid receptors (MOR), with some derivatives demonstrating significant analgesic effects in vivo .Compound IC50 (nM) Affinity Level JZ031 2.8 High 1a 4.7 Moderate 2a 112.01 Lower -
Antimicrobial Activity :
BTFA has also been explored for its potential against Cryptosporidium infections, a significant concern in parasitology. In structure-activity relationship studies, compounds derived from BTFA demonstrated enhanced potency against this pathogen, highlighting its role in developing treatments for cryptosporidiosis .Compound EC50 (µM) Efficacy SLU-2633 0.17 Effective SLU-10482 0.07 Highly Effective
The mechanism through which BTFA exerts its biological effects is not fully elucidated; however, studies suggest that the fluorine atoms play a crucial role in enhancing the potency of compounds derived from it by influencing their interactions at the molecular level . The incorporation of electron-withdrawing groups like trifluoromethyl is associated with increased receptor binding affinity and improved pharmacokinetic properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of BTFA, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichlorophenylacetic Acid | Contains dichlorophenyl group | Less lipophilic compared to BTFA |
Trifluoroacetic Acid | Contains one trifluoromethyl group | Simpler structure; primarily a reagent |
4-Trifluoromethylbenzoic Acid | Contains one trifluoromethyl group | Lacks acetic acid functionality |
4-(Trifluoromethyl)phenylacetic Acid | Similar acetic acid structure | Different position of trifluoromethyl |
The unique presence of two trifluoromethyl groups in BTFA significantly enhances its chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSKKHEEYTXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234137 | |
Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-33-3 | |
Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9DB76S84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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